molecular formula C5H7NOS B13257579 2-(1,2-Thiazol-3-yl)ethan-1-ol

2-(1,2-Thiazol-3-yl)ethan-1-ol

Cat. No.: B13257579
M. Wt: 129.18 g/mol
InChI Key: XLTIRSFEVCKSMY-UHFFFAOYSA-N
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Description

2-(1,2-Thiazol-3-yl)ethan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a thiazole ring attached to an ethan-1-ol group. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Thiazol-3-yl)ethan-1-ol typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the reaction of ethyl 2-(thiazol-4-yl)acetate with diisobutylaluminum hydride (DIBAL-H) in dichloromethane (DCM) under nitrogen atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by quenching with saturated sodium bicarbonate solution and extraction with DCM .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Thiazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(1,2-Thiazol-3-yl)ethanal or 2-(1,2-Thiazol-3-yl)ethanoic acid.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,2-Thiazol-3-yl)ethan-1-ol has a wide range of scientific research applications:

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Employed in the production of agrochemicals, dyes, and photographic sensitizers.

Mechanism of Action

The mechanism of action of 2-(1,2-Thiazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, some thiazole compounds inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, thiazole derivatives can interact with microbial enzymes, disrupting their metabolic processes and resulting in antimicrobial effects.

Comparison with Similar Compounds

2-(1,2-Thiazol-3-yl)ethan-1-ol can be compared with other similar compounds, such as:

    2-(1,3-Thiazol-4-yl)ethan-1-ol: Similar structure but with the thiazole ring attached at a different position.

    2-(1,3-Thiazol-2-yl)ethan-1-ol: Another isomer with the thiazole ring attached at the 2-position.

    2-(Pyrrolidin-1-yl)ethan-1-ol: A structurally related compound with a pyrrolidine ring instead of a thiazole ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

2-(1,2-thiazol-3-yl)ethanol

InChI

InChI=1S/C5H7NOS/c7-3-1-5-2-4-8-6-5/h2,4,7H,1,3H2

InChI Key

XLTIRSFEVCKSMY-UHFFFAOYSA-N

Canonical SMILES

C1=CSN=C1CCO

Origin of Product

United States

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